

2,2',4'-Trihydroxychalcone structure and chemical properties

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Compound of Interest

Compound Name: 2,2',4'-Trihydroxychalcone

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An In-depth Technical Guide to 2,2',4'-Trihydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trihydroxychalcone, a member of the chalcone family of natural products, is a polyhydroxylated aromatic ketone that serves as a precursor to flavonoids.^[1] Found in plants such as *Glycyrrhiza glabra* (licorice) and *Soymida febrifuga*, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities.^{[2][3]} Emerging research has highlighted its potential as a modulator of key signaling pathways implicated in autoimmune diseases and neurodegenerative disorders. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological activities of **2,2',4'-Trihydroxychalcone**, complete with detailed experimental protocols and pathway visualizations to support further research and development.

Structure and Physicochemical Properties

2,2',4'-Trihydroxychalcone is characterized by the classic chalcone scaffold: a three-carbon α,β -unsaturated carbonyl system connecting two aromatic rings. Specifically, it possesses hydroxyl groups at the 2 and 4 positions of the A-ring and the 2' position of the B-ring.

Table 1: Physicochemical Properties of **2,2',4'-Trihydroxychalcone**

Property	Value	Source
IUPAC Name	(E)-1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one	PubChem[2]
Molecular Formula	C ₁₅ H ₁₂ O ₄	PubChem[2]
Molecular Weight	256.25 g/mol	PubChem[2]
Monoisotopic Mass	256.07355886 Da	PubChem[2]
CAS Number	26962-50-5	PubChem[2]
Appearance	Yellowish solid (typical for chalcones)	General Knowledge
XLogP3-AA	3.2	PubChem[2]
Hydrogen Bond Donors	3	PubChem[2]
Hydrogen Bond Acceptors	4	PubChem[2]

Chemical Properties and Synthesis

Synthesis

The primary method for synthesizing **2,2',4'-Trihydroxychalcone** is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted acetophenone (2,4-dihydroxyacetophenone) with a substituted benzaldehyde (2-hydroxybenzaldehyde).

This generalized protocol is based on standard methodologies for chalcone synthesis.[4][5]

- Preparation of Reactants:
 - Dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in absolute ethanol within a round-bottom flask equipped with a magnetic stirrer.
 - In a separate vessel, dissolve 1.0-1.2 equivalents of 2-hydroxybenzaldehyde in absolute ethanol.

- Reaction Setup:
 - Cool the acetophenone solution to 0-5°C using an ice bath.
 - Prepare a 40-50% aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- Condensation Reaction:
 - Slowly add the 2-hydroxybenzaldehyde solution to the cooled acetophenone solution while stirring.
 - Add the aqueous base solution dropwise to the reaction mixture, maintaining the temperature below 10°C. The mixture will typically turn a deep color and may thicken.
 - Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
 - Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will cause the chalcone product to precipitate.
 - Filter the crude solid product using a Büchner funnel, and wash thoroughly with cold distilled water until the filtrate is neutral.
 - Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified **2,2',4'-Trihydroxychalcone**.
- Characterization:
 - Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Spectroscopic Data

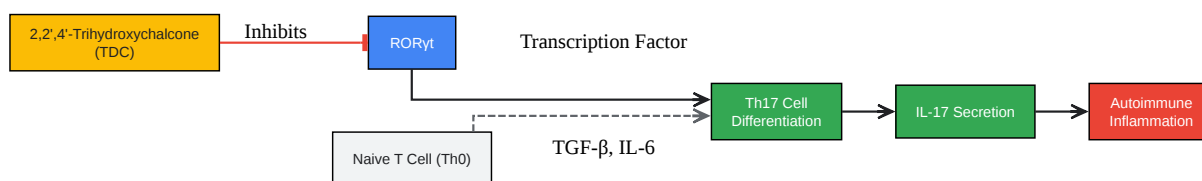
- ¹³C NMR: Spectral data for **2,2',4'-Trihydroxychalcone** is available, allowing for the identification of the 15 carbon atoms in its structure.[2]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the hydroxyl (-OH) stretching, the α,β-unsaturated ketone (C=O) stretching, and aromatic C=C bond vibrations.[2]
- Mass Spectrometry (MS): Mass spectrometry data, including GC-MS and MS-MS, is available.[2] In negative ion mode MS/MS, the precursor ion [M-H]⁻ at m/z 255.0663 is typically observed.[2]

Biological Activities and Signaling Pathways

2,2',4'-Trihydroxychalcone (TDC) has been identified as a potent modulator of several key biological pathways, positioning it as a compound of interest for drug development.

Inhibition of RORγt and Th17 Cell Differentiation

TDC has been identified as a direct inhibitor of the Retinoid-related orphan receptor gamma t (RORγt).[1] RORγt is a critical transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[1] By binding to the ligand-binding domain of RORγt, TDC inhibits its transcriptional activity, leading to a dose-dependent suppression of Th17 cell polarization and a reduction in the secretion of the inflammatory cytokine IL-17.[1]

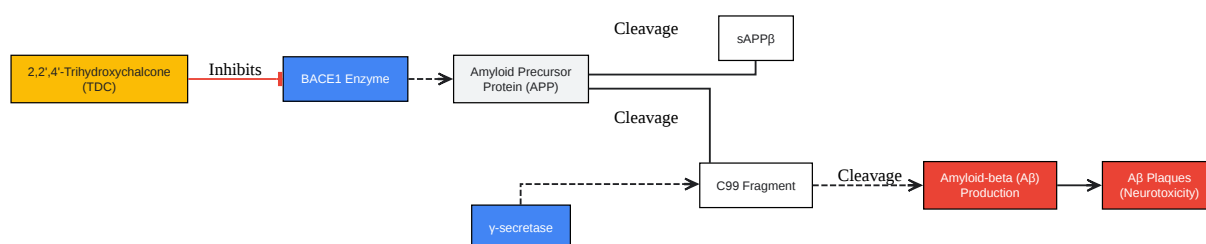


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Fig. 1: TDC inhibits RORγt, suppressing Th17 differentiation and IL-17 secretion.

Inhibition of BACE1 for Alzheimer's Disease

Another significant activity of TDC is its role as a specific, non-competitive inhibitor of the β -site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1).[3] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta ($A\beta$) peptides, which aggregate to form the senile plaques characteristic of Alzheimer's disease.[3] By inhibiting BACE1, TDC effectively represses the cleavage of APP and reduces the production of $A\beta$. In vivo studies have shown that TDC treatment can decrease $A\beta$ plaque formation and improve memory impairment in transgenic mouse models of Alzheimer's.[3]



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Fig. 2: TDC inhibits the BACE1 enzyme, reducing the production of amyloid-beta peptides.

Experimental Protocols for Biological Evaluation In Vitro Th17 Differentiation Assay

This protocol is adapted from methodologies used to assess the immunomodulatory effects of TDC.[1]

- Cell Isolation:
 - Isolate splenocytes from C57BL/6 mice spleens by mechanical dissociation.
 - Enrich for naive CD4⁺ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Cell Culture and Differentiation:

- Plate the naive CD4⁺ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
- Culture the cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
- To induce Th17 differentiation, add recombinant human TGF- β , recombinant mouse IL-6, anti-IFN- γ , and anti-IL-4 to the culture medium.
- Treat the cells with varying concentrations of **2,2',4'-Trihydroxychalcone** (e.g., 1.25, 2.5, 5 μ M) or vehicle (DMSO) as a control.^[1]
- Flow Cytometry Analysis:
 - After 3-4 days of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
 - Harvest the cells and perform surface staining for CD4.
 - Fix and permeabilize the cells, followed by intracellular staining for IL-17A.
 - Analyze the percentage of CD4⁺IL-17A⁺ cells using a flow cytometer.
- Cytokine Measurement:
 - Collect the culture supernatants before restimulation.
 - Measure the concentration of secreted IL-17 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

BACE1 Enzymatic Inhibition Assay

This is a generalized protocol for assessing direct enzymatic inhibition.^[3]

- Assay Preparation:
 - Use a commercially available FRET-based BACE1 assay kit. The substrate is typically a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.

- Prepare a reaction buffer as specified by the kit manufacturer.
- Dilute recombinant human BACE1 enzyme to the desired concentration in the reaction buffer.
- Prepare serial dilutions of **2,2',4'-Trihydroxychalcone** and a known BACE1 inhibitor (positive control) in the reaction buffer.
- Enzymatic Reaction:
 - In a 96-well black microplate, add the BACE1 enzyme solution.
 - Add the different concentrations of TDC, the positive control, or vehicle (DMSO) to the respective wells.
 - Pre-incubate the enzyme with the inhibitors for 15-30 minutes at the recommended temperature (e.g., 37°C).
 - Initiate the reaction by adding the FRET peptide substrate to all wells.
- Data Acquisition and Analysis:
 - Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
 - Calculate the reaction rates (slopes of the fluorescence vs. time curves).
 - Determine the percent inhibition for each TDC concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

2,2',4'-Trihydroxychalcone is a promising natural product with well-defined chemical properties and significant, multifaceted biological activities. Its ability to specifically inhibit key enzymes and transcription factors like BACE1 and ROR γ t makes it a valuable lead compound

for the development of novel therapeutics for Alzheimer's disease and autoimmune disorders. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this intriguing chalcone.

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